Phenacyl 3-(4-bromophenyl)sulfonylpropanoate
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Overview
Description
Phenacyl 3-(4-bromophenyl)sulfonylpropanoate is an organic compound that features a phenacyl group attached to a 3-(4-bromophenyl)sulfonylpropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenacyl 3-(4-bromophenyl)sulfonylpropanoate can be synthesized through a multi-step process involving the bromination of acetophenone to form phenacyl bromide, followed by a reaction with 3-(4-bromophenyl)sulfonylpropanoic acid. The bromination of acetophenone is typically carried out using bromine in the presence of a catalyst such as aluminum chloride in an anhydrous solvent like ether . The resulting phenacyl bromide is then reacted with 3-(4-bromophenyl)sulfonylpropanoic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
Phenacyl 3-(4-bromophenyl)sulfonylpropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenacyl group can be substituted by nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Condensation Reactions: It can form condensation products with other compounds, leading to the formation of more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
Phenacyl 3-(4-bromophenyl)sulfonylpropanoate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenacyl 3-(4-bromophenyl)sulfonylpropanoate involves its interaction with molecular targets such as enzymes or receptors. The phenacyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenacyl Bromide: A related compound used as an intermediate in organic synthesis.
3-(4-Bromophenyl)propionic Acid: Another similar compound with applications in organic synthesis and medicinal chemistry.
Uniqueness
Phenacyl 3-(4-bromophenyl)sulfonylpropanoate is unique due to the presence of both a phenacyl group and a 3-(4-bromophenyl)sulfonylpropanoate moiety, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
phenacyl 3-(4-bromophenyl)sulfonylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO5S/c18-14-6-8-15(9-7-14)24(21,22)11-10-17(20)23-12-16(19)13-4-2-1-3-5-13/h1-9H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPZWFBVXZPUSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)CCS(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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